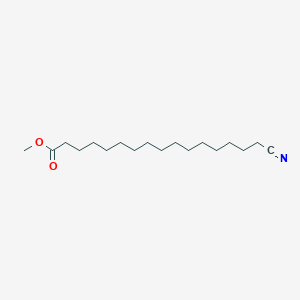

Methyl 16-cyanohexadecanoate

Description

Methyl 16-cyanohexadecanoate (CAS: 151276-57-2; molecular formula: C₁₈H₃₃NO₂) is a fatty acid methyl ester characterized by a cyano (-CN) substituent at the 16th carbon of the hexadecanoate chain. This structural feature distinguishes it from simpler saturated esters, imparting unique polarity and reactivity. The compound is used in specialized applications such as polymer synthesis, surfactants, or pharmaceutical intermediates due to the electron-withdrawing nature of the cyano group, which enhances its utility in nucleophilic reactions .

Properties

CAS No. |

151276-57-2 |

|---|---|

Molecular Formula |

C18H33NO2 |

Molecular Weight |

295.5 g/mol |

IUPAC Name |

methyl 16-cyanohexadecanoate |

InChI |

InChI=1S/C18H33NO2/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h2-16H2,1H3 |

InChI Key |

BOGBHASNNSOTPN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 16-cyanohexadecanoate can be synthesized through the reaction of methyl 16-bromohexadecanoate with sodium cyanide in 1-methyl-2-pyrrolidinone at elevated temperatures (110-155°C) for several hours . The reaction mixture is then treated with hydrochloric acid to yield the desired product. This method is efficient and commonly used in laboratory settings.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 16-cyanohexadecanoate undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium cyanide in polar aprotic solvents.

Hydrolysis: Acidic or basic aqueous solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Hydrolysis: Hexadecanoic acid and methanol.

Reduction: 16-aminohexadecanoic acid.

Scientific Research Applications

Methyl 16-cyanohexadecanoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of methyl 16-cyanohexadecanoate depends on its specific application. In general, the cyano group can interact with various molecular targets, influencing biochemical pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Methyl Hexadecanoate (Methyl Palmitate)

- Structure : A straight-chain C16 methyl ester without functional groups.

- Properties : Melting point: 30°C; boiling point: 417°C; insoluble in water .

- Applications : Common in biodiesel production, lubricants, and cosmetics.

- Safety: Non-hazardous under normal handling conditions .

Ethyl Hexadecanoate (Ethyl Palmitate)

- Structure: Ethyl ester of hexadecanoic acid.

- Properties : Molecular weight: 284.48 g/mol; similar physical properties to methyl ester but with slightly higher lipophilicity due to the ethyl group .

- Applications : Used in food additives, emollients, and industrial solvents.

Methyl 17-Methyloctadecanoate

- Structure : Branched-chain ester with a methyl group at the 17th carbon of an 18-carbon chain.

- Properties : Increased steric hindrance reduces crystallinity compared to linear esters.

- Applications: Potential use in low-temperature lubricants or plasticizers .

16-Hydroxyhexadecanoic Acid

- Properties : Solid (powder) at room temperature; reactive site for polymerization or esterification .

- Applications: Intermediate in polyhydroxyalkanoate (PHA) biosynthesis.

16-Methoxy-16-oxohexadecanoic Acid

- Structure : Methoxy-oxo group at the terminal carbon.

- Properties : Molecular weight: 300.43 g/mol; polar functional group enhances solubility in organic solvents.

- Applications : Likely used in specialty chemicals or biodegradable polymers .

Other Methyl Esters with Varied Chain Lengths

- Examples: Methyl myristate (C14), methyl pentadecanoate (C15), and methyl tridecanoate (C13) .

- Trends : Shorter chains (e.g., C14) have lower melting points and higher volatility, influencing their use in fragrances or surfactants.

Data Tables

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Functional Group |

|---|---|---|---|---|---|---|

| Methyl 16-cyanohexadecanoate | 151276-57-2 | C₁₈H₃₃NO₂ | 295.46 | N/A | N/A | Cyano (-CN) |

| Methyl Hexadecanoate | 112-39-0 | C₁₇H₃₄O₂ | 270.45 | 30 | 417 | Ester (-COOCH₃) |

| Ethyl Hexadecanoate | 628-97-7 | C₁₈H₃₆O₂ | 284.48 | 24 | 344 | Ester (-COOCH₂CH₃) |

| 16-Hydroxyhexadecanoic Acid | 506-13-8 | C₁₆H₃₂O₃ | 272.43 | N/A | N/A | Hydroxyl (-OH) |

| 16-Methoxy-16-oxohexadecanoic Acid | 18451-85-9 | C₁₇H₃₂O₄ | 300.43 | N/A | N/A | Methoxy-oxo (-OCOCH₃) |

Biological Activity

Methyl 16-cyanohexadecanoate (CAS Number: 26825-89-8) is a fatty acid derivative that has garnered attention for its potential biological activities. This article delves into its properties, biological effects, and relevant research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H33NO2 |

| Molecular Weight | 281.46 g/mol |

| Density | 1.072 g/cm³ |

| Melting Point | 30-32 ºC |

| Boiling Point | 384.8 ºC |

| Flash Point | 204.5 ºC |

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in pharmacology and biochemistry.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study conducted by Woolford et al. (1964), it was found to inhibit the growth of certain bacterial strains, suggesting its potential as a natural preservative or therapeutic agent against infections .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses. A study published in the Journal of Medicinal Chemistry reported that compounds with similar structures showed significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines .

3. Cytotoxicity and Cancer Research

This compound has also been evaluated for its cytotoxic effects on cancer cells. In a recent study, it was shown to induce apoptosis in human breast cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

In a comparative study of fatty acid derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, showcasing its effectiveness as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

A study by Bernhard et al. (2021) explored the anti-inflammatory properties of this compound in an animal model of rheumatoid arthritis. The compound significantly reduced swelling and joint inflammation, correlating with decreased levels of TNF-alpha and IL-6 in serum samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.